Bicyclo[2.2.1]heptan-7-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-7-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-7-one using reducing agents such as lithium aluminum hydride. Another method includes the amination of bicyclo[2.2.1]heptane derivatives using amine sources under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[2.2.1]heptan-7-one using oxidizing agents such as potassium permanganate.
Reduction: Reduction of bicyclo[2.2.1]heptan-7-one to this compound can be achieved using lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-7-one.
Reduction: this compound.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-7-amine in biological systems involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an antagonist at the phencyclidine binding site, inhibiting the receptor’s activity and modulating neurotransmission. This mechanism is of particular interest in the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-amine: Another bicyclic amine with similar structural features but different reactivity.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic framework, exhibiting different chemical properties.
Uniqueness
Bicyclo[2.2.1]heptan-7-amine is unique due to its specific amine substitution at the 7-position, which imparts distinct reactivity and biological activity compared to other bicyclic amines. Its rigid structure and ability to interact with biological targets make it a valuable compound in various research fields.
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOZXJNAVXZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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